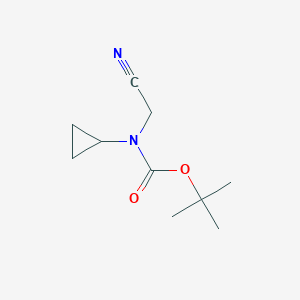

tert-butyl N-(cyanomethyl)-N-cyclopropylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“tert-butyl N-(cyanomethyl)-N-cyclopropylcarbamate” is a chemical compound with the molecular formula C10H16N2O2 . It has a molecular weight of 196.25 . The IUPAC name for this compound is tert-butyl 1-(cyanomethyl)cyclopropylcarbamate .

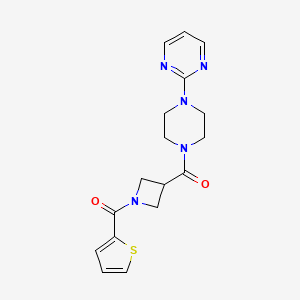

Molecular Structure Analysis

The molecular structure of “tert-butyl N-(cyanomethyl)-N-cyclopropylcarbamate” consists of a carbamate group (N-CO-O) where the nitrogen is connected to a cyanomethyl group (CH2-CN) and a cyclopropyl group . The oxygen of the carbamate group is further connected to a tert-butyl group .Aplicaciones Científicas De Investigación

Physicochemical and Pharmacokinetic Properties

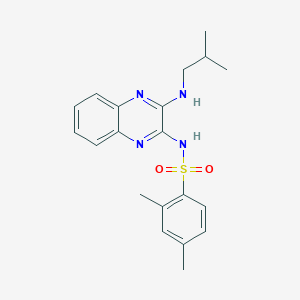

The tert-butyl group, a common motif in medicinal chemistry, is explored for its role in drug discovery, highlighting the need for alternative substituents due to its potential to modulate unwanted properties like increased lipophilicity and decreased metabolic stability. A comparative study documents the physicochemical data of two series of drug analogues, providing insights into the efficacy and activity of tert-butyl and its alternatives (Westphal et al., 2015).

Synthesis of Spirocyclopropanated Analogues

tert-Butyl N-(cyanomethyl)-N-cyclopropylcarbamate is used in the synthesis of spirocyclopropanated analogues of insecticides, demonstrating the versatility of this compound in organic synthesis. This research outlines the steps to convert the compound into analogues of Thiacloprid and Imidacloprid, with the key step being a cocyclization process. The structures of the final products and by-products are verified, highlighting the compound's utility in the synthesis of complex molecules (Brackmann et al., 2005).

Catalytic Asymmetric Synthesis

A general route to enantioenriched tert-butyl 3,3-diarylpropanoates showcases the application of tert-butyl N-(cyanomethyl)-N-cyclopropylcarbamate in the asymmetric rhodium-catalyzed conjugate addition of arylboronic acids to unsaturated tert-butyl esters. This process yields a variety of enoates with high yields and enantioselectivities, demonstrating the compound's role in facilitating efficient and selective chemical synthesis (Paquin et al., 2005).

Metabolic Engineering for 1-Butanol Production

Exploring the potential of tert-butyl N-(cyanomethyl)-N-cyclopropylcarbamate in metabolic engineering, researchers have transferred a modified CoA-dependent 1-butanol production pathway into cyanobacteria to produce 1-butanol from CO2. This innovative approach highlights the compound's utility in renewable energy and environmental sustainability efforts, showcasing its potential in the production of chemicals and fuels directly from CO2 (Lan & Liao, 2011).

Atmospheric CO2 Fixation

The compound's application extends to environmental chemistry, where it participates in the cyclizative fixation of atmospheric CO2 by unsaturated amines under mild conditions, efficiently leading to cyclic carbamates. This process, utilizing tert-butyl hypoiodite, represents a promising method for CO2 capture and utilization, turning a greenhouse gas into valuable chemical products (Takeda et al., 2012).

Propiedades

IUPAC Name |

tert-butyl N-(cyanomethyl)-N-cyclopropylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12(7-6-11)8-4-5-8/h8H,4-5,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMRGVZSEWRAGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC#N)C1CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-(cyanomethyl)-N-cyclopropylcarbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Benzenesulfonyl)piperidin-1-yl]-2-cyclopropyl-6-methylpyrimidine](/img/structure/B2824173.png)

![2-{[1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2824179.png)

![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2824182.png)

![tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate(2:1)](/img/no-structure.png)

![6-(4-fluorobenzyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2824194.png)